molecular formula C14H19FN2O2 B2599095 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea CAS No. 1206993-85-2

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2599095
CAS No.: 1206993-85-2
M. Wt: 266.316
InChI Key: ZNVVDQHWRLKZOT-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.316. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

  • Vibrational Analysis & Nonlinear Optical Properties : A related compound, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, demonstrates significant nonlinear optical (NLO) properties. It exhibits greater hyperpolarizability than urea, making it a candidate for further studies in nonlinear optical applications (Mary et al., 2014).

Detection and Analytical Applications

  • Solvatochromic Fluorescence Probes : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, a compound structurally similar, demonstrates strong solvatochromism in its fluorescence properties, which allows for the detection of analytes like alcohols, carboxylic acids, and fluoride ions (Bohne et al., 2005).

Crystallography and Structural Analysis

  • Crystal Structure Studies : Compounds like metobromuron, which share a similar urea group, have been analyzed for their crystal structures. Such studies can provide insights into molecular configurations and interactions, contributing to the understanding of material properties (Kang et al., 2015).

Organic Synthesis and Chemical Reactions

  • Synthesis of Pyrimidine Derivatives : Research on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates, which undergoes condensation with urea, can inform the synthesis pathways for structurally similar compounds. This is important for creating novel organic molecules with potential applications in various fields (Goryaeva et al., 2009).

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-19-9-8-16-13(18)17-10-14(6-7-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVVDQHWRLKZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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